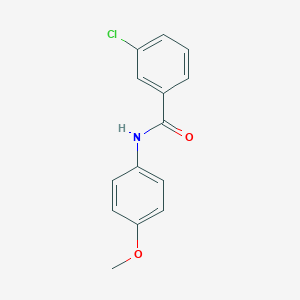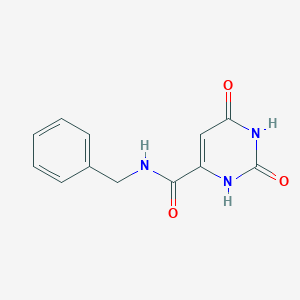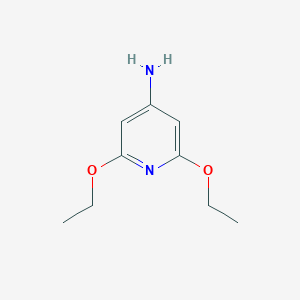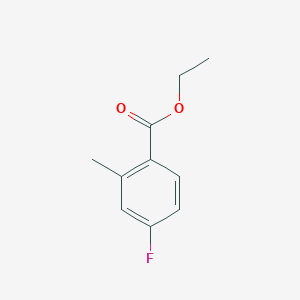
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 6th position on the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Cyclization: The cyclization process involves the formation of the benzoxazine ring. This can be accomplished by reacting the nitrated precursor with an appropriate reagent, such as anhydrous aluminum chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).
Major Products
Reduction: 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group at the 6th position.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom at the 7th position.
7-Chloro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a chlorine atom instead of a fluorine atom at the 7th position.
Uniqueness
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the fluorine and nitro groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
7-fluoro-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4/c9-4-1-7-5(2-6(4)11(13)14)10-8(12)3-15-7/h1-2H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUBUFBVOBPANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547846 | |
| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103361-67-7 | |
| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
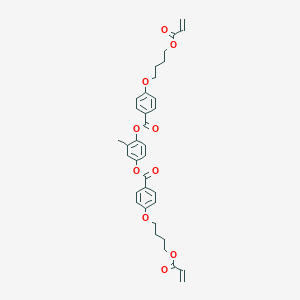
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
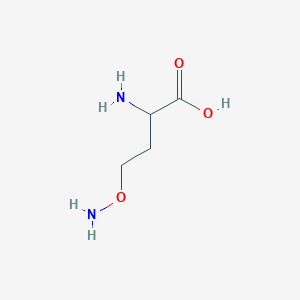
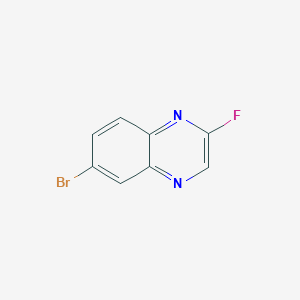
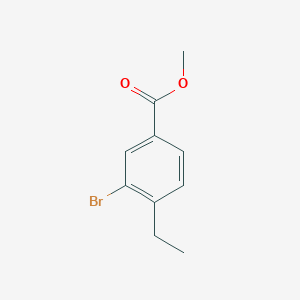
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
